molecular formula C10H10Cl2N2 B12113319 2-(4,6-dichloro-1H-indol-3-yl)ethanamine

2-(4,6-dichloro-1H-indol-3-yl)ethanamine

Cat. No.: B12113319
M. Wt: 229.10 g/mol
InChI Key: LEOIVPVKEVLVGP-UHFFFAOYSA-N
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Description

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine is a chemical compound with the molecular formula C10H10Cl2N2. It is an indole derivative, which means it contains an indole ring structure, a common feature in many natural products and pharmaceuticals .

Chemical Reactions Analysis

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemicals

Mechanism of Action

The mechanism of action of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine can be compared with other indole derivatives, such as:

The uniqueness of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine lies in its specific substitution pattern and potential biological activities, which distinguish it from other indole derivatives .

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

2-(4,6-dichloro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H10Cl2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1-2,13H2

InChI Key

LEOIVPVKEVLVGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CCN)Cl)Cl

Origin of Product

United States

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